molecular formula C20H20N6O3 B2834865 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-79-8

2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2834865
CAS No.: 538319-79-8
M. Wt: 392.419
InChI Key: PSKMQLPXIQGGPZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a promising candidate for various biological activities.

Mechanism of Action

Target of Action

The compound, also known as Oprea1_350180, is a heterocyclic compound that is part of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

The compound interacts with its targets through hydrogen bonding between the nitrogen atom in the pyridine ring and Met332 . This interaction is believed to be responsible for the improved activity of the compound . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can be used as a template for designing new inhibitors .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, as a JAK1 and JAK2 inhibitor, it can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis . As a PHD-1 inhibitor, it can influence the hypoxia-inducible factor (HIF) pathway, which is involved in cellular response to low oxygen conditions .

Result of Action

The result of the compound’s action at the molecular and cellular level depends on its specific targets. For instance, as a JAK1 and JAK2 inhibitor, it can inhibit the activation of STAT proteins, thereby modulating gene expression and affecting cellular processes such as proliferation, differentiation, and apoptosis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds in terms of structure and biological activity:

The uniqueness of this compound lies in its specific combination of functional groups and its broad spectrum of biological activities, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(15-6-4-5-7-22-15)26-20(23-11)24-19(25-26)12-8-13(28-2)10-14(9-12)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKMQLPXIQGGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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